Amethopterin - 60388-53-6

Amethopterin

Catalog Number: EVT-258993
CAS Number: 60388-53-6
Molecular Formula: C20H22N8O5
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amethopterin, also known as methotrexate, is a folic acid antagonist that has played a significant role in scientific research for decades. [] It is classified as an antimetabolite and is widely used in various research applications due to its ability to inhibit key metabolic processes within cells. [] Amethopterin has been instrumental in advancing our understanding of folate metabolism, cellular proliferation, and drug resistance mechanisms.

3',5'-Dichloroamethopterin

Compound Description: 3′,5′-Dichloroamethopterin (DCM) is a folic acid analog and an antineoplastic agent that acts as an inhibitor of dihydrofolate reductase (DHFR). [, , , ]

Methasquin

Compound Description: Methasquin (N-[p-[[(2,4-diamino-5-methyl-6-quinazolinyl)methyl]amino]benzoyl]-L-aspartic acid) is a quinazoline antifolate with potent inhibitory activity against dihydrofolate reductase (DHFR). [, , ]

Relevance: While structurally distinct from amethopterin, methasquin targets the same enzyme, DHFR, and exhibits greater inhibitory activity against DHFR from certain sources. [] Importantly, methasquin demonstrates effectiveness against some amethopterin-resistant cell lines, suggesting its potential clinical value in treating amethopterin-resistant neoplastic diseases. [] Studies have shown that methasquin binds more tightly to DHFR compared to amethopterin, and its binding is less dependent on experimental conditions. []

Folinic Acid

Compound Description: Folinic acid, also known as leucovorin, is a reduced form of folic acid. It plays a crucial role in various metabolic processes, including purine and pyrimidine synthesis. [, , ]

Relevance: Unlike amethopterin, which inhibits dihydrofolate reductase, folinic acid bypasses this enzymatic step, providing cells with a source of reduced folate. [] As a result, folinic acid can reverse the inhibitory effects of amethopterin on purine biosynthesis and partially rescue the inhibition of DNA thymine formation. [, ] This property is utilized clinically to reduce the toxicity of amethopterin therapy.

5-Fluorouracil

Compound Description: 5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite, primarily targeting thymidylate synthase. It disrupts DNA synthesis and has applications in cancer treatment. []

Relevance: While 5-Fluorouracil has a distinct mechanism of action compared to amethopterin, studies have shown that amethopterin-resistant tumor cells may exhibit increased sensitivity to 5-Fluorouracil. [] This suggests a potential for combination therapy or sequential treatment strategies involving both drugs.

5-Fluoro-2′-deoxyuridine

Compound Description: 5-Fluoro-2′-deoxyuridine (FdUrd) is a fluorinated pyrimidine nucleoside that acts as an antineoplastic agent. It inhibits thymidylate synthase, thereby disrupting DNA synthesis. [, ]

Pteroylglutamate

Compound Description: Pteroylglutamate, also known as folic acid, is a B vitamin crucial for cell growth and division. It acts as a coenzyme for various metabolic processes, including purine and thymidine synthesis. []

Relevance: Pteroylglutamate is the natural substrate of dihydrofolate reductase, the enzyme inhibited by amethopterin. [] Amethopterin acts as a competitive inhibitor of pteroylglutamate, binding to DHFR with higher affinity and preventing its reduction to tetrahydrofolate, essential for DNA synthesis. [] The transport system in rat jejunum exhibits specificity for the pteroylglutamate molecule, and this transport is competitively inhibited by amethopterin. []

6-Mercaptopurine

Compound Description: 6-Mercaptopurine (6-MP) is a purine analog and antimetabolite drug. It interferes with purine synthesis and has applications as an immunosuppressant and in cancer treatment. [, ]

Relevance: While 6-MP targets different enzymes in the purine synthesis pathway compared to amethopterin, studies have explored the development of cross-resistance and collateral sensitivity between these two agents. [] Some bacterial mutants resistant to 6-MP exhibit increased sensitivity to amethopterin, and vice versa. [] This suggests complex interactions between different antimetabolite drugs and the potential for developing resistance mechanisms affecting multiple agents.

8-Azaguanine

Compound Description: 8-Azaguanine is a purine analog that acts as an antineoplastic antimetabolite. It disrupts RNA and DNA synthesis and has applications in cancer treatment. []

Relevance: Similar to 6-MP, the development of resistance to 8-azaguanine may lead to collateral sensitivity to amethopterin in some leukemia cell lines. [] This implies interconnected resistance mechanisms and the potential for exploiting collateral sensitivity in treatment strategies.

2-Methyladenine

Compound Description: 2-Methyladenine is a substituted purine compound with limited biological activity compared to adenine. []

Relevance: While structurally resembling adenine, a key component of DNA and RNA, 2-methyladenine exhibits minimal activity in preventing amethopterin inhibition in Bacillus subtilis. [] This suggests that specific structural features are crucial for the antagonistic activity against amethopterin.

Source and Classification

Amethopterin is classified as an antimetabolite and specifically belongs to the class of folate analogs. It was first synthesized in 1947 from a derivative of folic acid. The compound is derived from natural sources but is predominantly produced through synthetic methods for pharmaceutical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of amethopterin involves several key steps:

  1. Starting Materials: The synthesis typically begins with p-aminobenzoic acid and glutamic acid derivatives.
  2. Condensation Reaction: These starting materials undergo a condensation reaction to form a dihydrofolate precursor.
  3. Reduction: The dihydrofolate is then reduced to form amethopterin using reducing agents such as sodium borohydride.
  4. Purification: The final product is purified using techniques like chromatography to ensure high purity levels necessary for clinical applications.

Recent advancements have introduced novel delivery systems for amethopterin, such as using deesterified Acacia gum-alginate nanohydrogels as carriers, which enhance its therapeutic efficacy and bioavailability .

Molecular Structure Analysis

Structure and Data

The molecular formula of amethopterin is C₁₈H₁₉N₇O₁₈S, with a molecular weight of approximately 455.45 g/mol. Its structure features:

  • A pteridine ring system
  • A para-aminobenzoic acid moiety
  • A glutamic acid component

The three-dimensional structure can be visualized using molecular modeling software, highlighting the arrangement of atoms that facilitate its interaction with dihydrofolate reductase.

Chemical Reactions Analysis

Reactions and Technical Details

Amethopterin undergoes several important chemical reactions:

  1. Inhibition Reaction: It competitively inhibits dihydrofolate reductase by binding to the active site, preventing the conversion of dihydrofolate to tetrahydrofolate.
  2. Metabolic Pathways: The compound can be metabolized into various active forms within the body, influencing its pharmacokinetics and therapeutic effects.
  3. Conjugation Reactions: Recent studies have explored the synthesis of fluorescent derivatives of amethopterin for tracking its cellular uptake and activity, utilizing carbodiimide-promoted reactions for conjugation .
Mechanism of Action

Process and Data

The mechanism of action of amethopterin primarily involves:

  1. Dihydrofolate Reductase Inhibition: By binding to the active site of dihydrofolate reductase, amethopterin prevents the reduction of dihydrofolate to tetrahydrofolate, which is essential for synthesizing thymidine and purines.
  2. Impact on Nucleotide Synthesis: This inhibition leads to decreased levels of deoxythymidine triphosphate (dTTP), disrupting DNA synthesis and ultimately leading to cell death in rapidly dividing cells such as cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amethopterin exhibits several notable physical and chemical properties:

  • Appearance: It is typically a yellow crystalline powder.
  • Solubility: Soluble in water at physiological pH but less soluble in organic solvents.
  • Stability: Sensitive to light and should be stored away from direct sunlight to prevent degradation.

Data on its solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Amethopterin has a wide range of applications in both clinical and research settings:

  1. Cancer Treatment: Used in chemotherapy regimens for leukemia, lymphoma, and solid tumors.
  2. Autoimmune Diseases: Effective in managing conditions like rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
  3. Ectopic Pregnancy Management: Utilized as a medical treatment option to terminate ectopic pregnancies safely.
  4. Research Applications: Its role as an inhibitor of dihydrofolate reductase makes it a valuable tool in biochemical research related to nucleotide metabolism .
Molecular Mechanisms of Action

Inhibition of Dihydrofolate Reductase (DHFR) and Folate Metabolism Disruption

Amethopterin (methotrexate, MTX) exerts its primary cytotoxic and anti-inflammatory effects through potent, competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular folate metabolism. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF serves as the essential precursor for folate cofactors required for de novo synthesis of purines (adenine and guanine) and pyrimidines (thymidylate), the building blocks of DNA and RNA [1] [3]. By binding to DHFR with high affinity (Kᵢ in the nanomolar range), MTX depletes intracellular THF pools, leading to a cascade of effects:

  • Disruption of Nucleotide Synthesis: Depletion of 10-formyl-THF and 5,10-methylenetetrahydrofolate inhibits purine ring closure and thymidylate synthase (TYMS)-mediated conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), respectively. This results in "thymineless death" of rapidly dividing cells, a mechanism exploited in cancer chemotherapy [1] [10].
  • Accumulation of Dihydrofolate (DHF): Without functional DHFR, DHF accumulates, further disrupting folate-dependent one-carbon transfer reactions essential for amino acid (e.g., methionine, serine) metabolism [3].

Structurally, MTX binds within the active site pocket of human DHFR (hDHFR), forming hydrogen bonds with key residues such as Asp27 (critical for substrate protonation) and van der Waals interactions with hydrophobic residues (Leu4, Val115). The pteridine ring of MTX occupies the same position as the pteridine moiety of folate, while the glutamate tail extends into a solvent-accessible region [1] [3]. This binding mode is distinct from bacterial or protozoal DHFR, contributing to its relative selectivity for mammalian cells [3].

Table 1: Key DHFR Inhibitors and Their Biochemical Properties

CompoundTarget SpecificityPrimary MechanismClinical Applications
Amethopterin (MTX)Human DHFRCompetitive inhibition, THF depletionCancer, Autoimmune diseases
PyrimethamineProtozoal DHFRSelective inhibition of parasitic DHFRMalaria, Toxoplasmosis
TrimethoprimBacterial DHFRSynergistic with sulfonamidesBacterial infections
PralatrexateHuman DHFREnhanced transport via RFC, polyglutamylationT-cell lymphoma

Role of Polyglutamylation in Enhanced Intracellular Retention and Activity

The intracellular activation and retention of MTX are critically dependent on polyglutamylation, a post-translational modification catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process sequentially adds 2–6 glutamate residues to the γ-carboxyl group of MTX's native glutamate moiety, forming MTX-polyglutamates (MTX-PGn) [1] [9]. Polyglutamylation confers two major pharmacological advantages:

  • Enhanced Intracellular Retention: MTX-PGn (where n ≥ 3) are negatively charged at physiological pH and cannot cross lipid membranes via passive diffusion. They are also poor substrates for efflux transporters (e.g., ATP-binding cassette (ABC) family proteins like ABCC1-4 and ABCG2). This results in prolonged intracellular half-lives (days to weeks), enabling sustained enzyme inhibition even after extracellular MTX clearance [9].
  • Increased Affinity for Target Enzymes: MTX-PGn exhibit significantly higher binding affinity for DHFR and additional folate-dependent enzymes compared to unmodified MTX. For example:
  • MTX-PGn inhibit aminoimidazole carboxamide ribonucleotide transformylase (AICARFT), leading to accumulation of AICAR and subsequent adenosine release (Section 1.3) [9].
  • They potently inhibit thymidylate synthase (TYMS), amplifying the blockade of de novo thymidylate synthesis beyond DHFR inhibition alone [1].

The extent of polyglutamylation varies by cell type and tissue, influencing MTX's efficacy. Cells with high FPGS activity (e.g., hepatocytes, myeloid leukemia M5 subtype) form long-chain MTX-PGn efficiently, enhancing susceptibility. Conversely, resistance can arise from decreased FPGS expression or increased activity of γ-glutamyl hydrolase (GGH), which hydrolyzes glutamate chains from MTX-PGn, facilitating efflux [1] [9].

Modulation of Adenosine Signaling Pathways and Anti-Inflammatory Effects

Beyond folate antagonism, MTX exerts potent anti-inflammatory effects in autoimmune diseases like rheumatoid arthritis (RA) through adenosine-dependent pathways. At low doses (typically 10–25 mg/week), MTX promotes extracellular accumulation of adenosine, a purine nucleoside with broad immunomodulatory properties. This process involves:

  • AICARFT Inhibition and Adenosine Release: MTX-PGn inhibit AICARFT, causing accumulation of its substrate, aminoimidazole carboxamide ribonucleotide (AICAR). AICAR inhibits adenosine deaminase (ADA) and AMP deaminase, leading to increased intracellular levels of adenosine monophosphate (AMP) and adenosine triphosphate (ATP). Subsequent hydrolysis of ATP/AMP by ectoenzymes CD39 (ATP diphosphohydrolase) and CD73 (ecto-5'-nucleotidase) releases adenosine into the extracellular space [1] [6] [9].
  • Adenosine Receptor Activation: Extracellular adenosine binds to four G-protein-coupled receptors (A₁, A2A, A2B, A₃) on immune cells:
  • A2A receptors: Highly expressed on neutrophils, macrophages, and T cells. Activation inhibits phagocytosis, superoxide production (neutrophils), TNF-α, IL-6, IL-12 release (macrophages), and promotes IL-10 production, shifting macrophages from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes [6] [9].
  • A2B receptors: Modulate dendritic cell function but may have pro-inflammatory roles in some contexts [6].
  • A₃ receptors: Contribute to mast cell stabilization and inhibition of TNF-α release [6].

Table 2: Adenosine Receptor Modulation by MTX-Induced Adenosine

Receptor SubtypePrimary Immune Cell ExpressionDownstream Effects of ActivationNet Immunomodulatory Effect
A2ANeutrophils, Macrophages, T cells↓ ROS, ↓ TNF-α/IL-6/IL-12, ↑ IL-10, ↑ M2 polarizationAnti-inflammatory
A2BDendritic cells, Mast cells↑ Angiogenesis (context-dependent), ↑ IL-10Pro-/Anti-inflammatory
A₃Mast cells, Eosinophils↓ Degranulation, ↓ TNF-αAnti-inflammatory

Hypoxia within inflamed tissues (e.g., RA synovium) amplifies this pathway via hypoxia-inducible factor-1α (HIF-1α), which upregulates CD73 expression. This creates a feed-forward loop where MTX enhances adenosine production precisely at sites of inflammation [4] [9]. The adenosine-mediated effects contribute significantly to MTX’s efficacy in suppressing synovitis and joint destruction in RA, independent of its antiproliferative actions [6] [9].

Properties

CAS Number

60388-53-6

Product Name

Amethopterin

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)

InChI Key

FBOZXECLQNJBKD-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.